molecular formula C25H23BrN2O3 B6019931 N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

Cat. No.: B6019931
M. Wt: 479.4 g/mol
InChI Key: NQMFDYWEQMFQCJ-JVWAILMASA-N
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Description

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with an amine to form the Schiff base.

    Cyclopropanation: The Schiff base is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester.

    Amidation: The final step involves the amidation of the cyclopropane derivative with diphenylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Regeneration of the amine and aldehyde.

    Substitution: Introduction of new substituents on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

Medicine

    Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s aromatic rings may participate in π-π interactions with target proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
  • Ethyl 4-[(methylphenylamino)methylideneamino]benzoate

Uniqueness

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide stands out due to its cyclopropane ring, which imparts rigidity and unique steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-2-31-22-14-20(26)13-17(23(22)29)16-27-28-24(30)21-15-25(21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,21,29H,2,15H2,1H3,(H,28,30)/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMFDYWEQMFQCJ-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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